Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate
Description
Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a piperidine-based compound featuring a sulfonamide-linked ethyl chain modified with a 4-methoxybenzamide group. This structure combines a piperidine ring (with an ester at the 4-position) and a sulfonamide bridge, which is further substituted with an aromatic amide.
Properties
IUPAC Name |
ethyl 1-[2-[(4-methoxybenzoyl)amino]ethylsulfonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6S/c1-3-26-18(22)15-8-11-20(12-9-15)27(23,24)13-10-19-17(21)14-4-6-16(25-2)7-5-14/h4-7,15H,3,8-13H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOCHARVXPLQIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)CCNC(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.
Attachment of the Methoxybenzamido Group: This step involves the reaction of the intermediate compound with 4-methoxybenzoyl chloride in the presence of a base to form the methoxybenzamido group.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound’s key structural analogs differ in the sulfonamide-linked substituents and aromatic moieties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogs
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxy group in the target compound enhances solubility and may improve bioavailability compared to electron-withdrawing substituents like nitro or chloro .
- Sulfonamide vs.
- Aromatic Diversity: The 4-methoxybenzamide group may confer selectivity toward receptors sensitive to methoxy-aromatic interactions, whereas chlorinated or nitrated analogs prioritize stability and metabolic resistance .
Pharmacological and Physicochemical Properties
- Solubility: The 4-methoxy group in the target compound improves aqueous solubility compared to chlorinated analogs .
- Stability: Nitro-substituted derivatives (e.g., ) exhibit enhanced stability due to electron-withdrawing effects but may face reduced bioavailability.
- Bioactivity: Sulfamoylbenzoyl analogs () demonstrate potent enzyme inhibition, while the target compound’s methoxybenzamide group may favor receptor binding over enzymatic activity.
Biological Activity
Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article delves into the compound's structural characteristics, biological mechanisms, and relevant studies that highlight its therapeutic potential.
Structural Characteristics
The compound features a piperidine ring, an ethyl carboxylate group, and a sulfonyl group attached to an amide moiety derived from 4-methoxybenzoic acid. Its molecular formula is C_{19}H_{26}N_{2}O_{5}S, with a molecular weight of approximately 398.47 g/mol. The unique combination of functional groups suggests that it may interact with various biological targets, making it a candidate for anti-inflammatory and anticancer research .
The biological activity of this compound is primarily linked to its ability to modulate specific biochemical pathways through enzyme inhibition or receptor activation. Compounds of this nature often exhibit the following mechanisms:
- Enzyme Inhibition : The sulfonamide moiety may inhibit certain enzymes involved in inflammatory pathways, potentially reducing inflammation.
- Receptor Interaction : The piperidine structure allows for binding to various receptors, which could lead to alterations in cellular signaling pathways.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds. The following table highlights key differences:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(methylsulfonyl)piperidine-4-carboxylate | Contains a methylsulfonyl group | May exhibit different biological activities due to sulfonyl variation |
| Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate | Contains a chloroethyl substituent | Potentially different reactivity and pharmacological properties |
| Ethyl 1-(4-methoxybenzyl)-piperidine-4-carboxylate | Has a benzyl instead of an amide moiety | May have distinct interaction profiles with biological targets |
This comparison indicates that the specific combination of functional groups in this compound may lead to unique reactivity and biological activity profiles compared to its analogs .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to this compound. Notably, research has focused on its potential as an anti-inflammatory agent:
- Inflammation Studies : A study demonstrated that compounds with similar sulfonamide structures inhibited the release of pro-inflammatory cytokines in vitro. This suggests that this compound may possess similar inhibitory effects on inflammation .
- Cancer Research : Investigations into sigma receptor binding have shown that related compounds exhibit significant affinity for sigma receptors, which are implicated in cancer progression. This raises the possibility that this compound might also interact with these receptors, potentially influencing tumor growth or metastasis .
- Binding Affinity Studies : Techniques such as surface plasmon resonance have been employed to assess the binding affinity of this compound to specific proteins or enzymes. Preliminary results indicate promising interactions that warrant further exploration .
Q & A
Q. What are the standard synthetic routes for Ethyl 1-((2-(4-methoxybenzamido)ethyl)sulfonyl)piperidine-4-carboxylate?
A common approach involves sulfonylation of a piperidine carboxylate precursor. For example, sulfonyl chloride derivatives (e.g., 4-methoxybenzenesulfonyl chloride) can react with ethyl piperidine-4-carboxylate in aqueous alkaline conditions (pH 9–10 adjusted with Na₂CO₃). The reaction is monitored via TLC, followed by precipitation, filtration, and drying . Modifications may include introducing the 4-methoxybenzamidoethyl group via amide coupling after sulfonylation.
Q. How is the compound characterized post-synthesis?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm molecular structure by identifying protons/carbons in the piperidine ring, sulfonyl, and methoxybenzamido groups.
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Validates functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, amide C=O at ~1650 cm⁻¹) .
Q. What safety precautions are required during handling?
- Use PPE (gloves, goggles) due to potential irritancy of sulfonamide intermediates.
- Work in a fume hood to avoid inhalation of fine particulates.
- Store in a cool, dry environment to prevent hydrolysis of the ester or sulfonyl groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance sulfonylation efficiency.
- Temperature Control : Maintain 0–5°C during sulfonyl chloride addition to minimize side reactions.
- pH Adjustment : Use Na₂CO₃ (15%) to maintain pH 9–10, ensuring deprotonation of the piperidine nitrogen for nucleophilic attack .
Q. What strategies address structural heterogeneity in the final product?
- Chromatographic Purification : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) to separate sulfonamide byproducts.
- Crystallization : Optimize solvent mixtures (e.g., ethanol/water) to isolate high-purity crystals .
Q. How does the sulfonyl group influence the compound’s physicochemical properties?
The sulfonyl group increases polarity, enhancing aqueous solubility, while the 4-methoxybenzamido moiety contributes to π-π stacking interactions in biological systems. Computational modeling (e.g., DFT) predicts electronic distribution and steric effects, which can guide SAR studies .
Q. What analytical methods resolve contradictions in spectral data?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex regions (e.g., piperidine protons).
- Elemental Analysis : Validates stoichiometry when MS/NMR data are ambiguous.
- X-ray Crystallography : Provides definitive confirmation of molecular geometry .
Q. How is stability assessed under varying storage conditions?
- Accelerated Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV) for 4–8 weeks.
- HPLC Monitoring : Track degradation products (e.g., ester hydrolysis to carboxylic acid) .
Q. What bioassays are suitable for evaluating biological activity?
- Enzyme Inhibition Assays : Test against carbonic anhydrases or proteases due to sulfonamide’s affinity for metalloenzymes.
- Cellular Uptake Studies : Use fluorescent analogs or radiolabeled derivatives to assess membrane permeability .
Q. How do structural analogs compare in activity?
Compare with derivatives like Ethyl 1-[(4-ethoxyphenyl)sulfonyl]piperidine-4-carboxylate ( ) or 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride (). Replace the methoxy group with halogens or alkyl chains to study electronic/steric effects on target binding .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
